molecular formula C17H16N4O3S B2782096 methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 557064-04-7

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2782096
CAS No.: 557064-04-7
M. Wt: 356.4
InChI Key: MOKBPDNXLGEMKL-UHFFFAOYSA-N
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Description

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group

Scientific Research Applications

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

While the exact mechanism of action for “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for research on “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and pyridyl groups. The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxyphenyl)acetate
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a versatile moiety that can participate in various interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKBPDNXLGEMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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